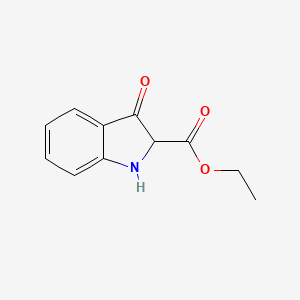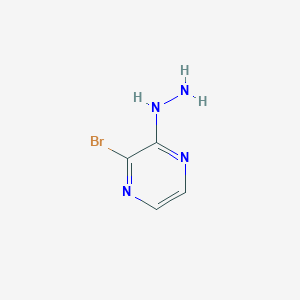
2-Bromo-3-hydrazinylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydrazinylpyrazine is an organic compound with the molecular formula C₄H₅BrN₄ It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and hydrazine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydrazinylpyrazine typically involves the bromination of 3-hydrazinylpyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle bromine and hydrazine, both of which are hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming azo compounds or other derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while cyclization reactions can produce triazolopyrazine derivatives .
Applications De Recherche Scientifique
2-Bromo-3-hydrazinylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydrazinylpyrazine and its derivatives involves interactions with various molecular targets. For instance, the hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
2-Chloro-3-hydrazinylpyrazine: Similar structure but with a chlorine atom instead of bromine.
3-Hydrazinylpyrazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
2-Bromo-3-methylpyrazine: Contains a methyl group instead of a hydrazine group, leading to different chemical properties.
Uniqueness: 2-Bromo-3-hydrazinylpyrazine is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various heterocyclic compounds .
Propriétés
Numéro CAS |
2167124-76-5 |
|---|---|
Formule moléculaire |
C4H5BrN4 |
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
(3-bromopyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) |
Clé InChI |
HDIJYCSAGIRNPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


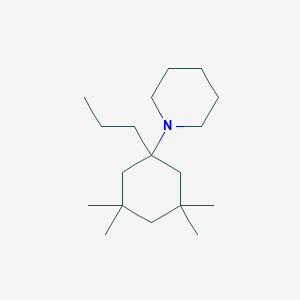
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
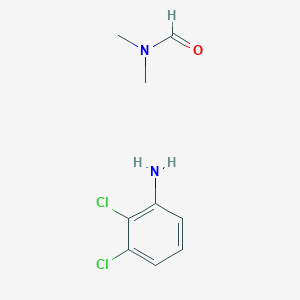
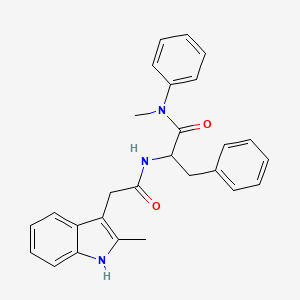
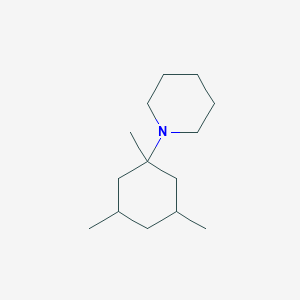
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)

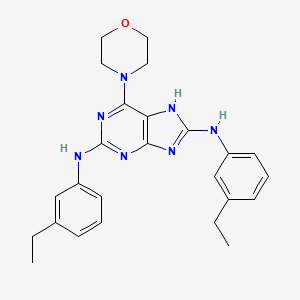
![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)


